Hoechst 33258

Stem Cell Research Flow Cytometry Cytotoxicity

Researchers requiring precise DNA quantification in viable cell populations often face dye-induced cytotoxicity that compromises assay integrity. Hoechst 33258 is the low-cytotoxicity bisbenzimide stain that preserves sensitive stem cell populations during side population (SP) analysis, unlike apoptotic inducer Hoechst 33342. - 20-fold sequence discrimination for AT-tracts vs. other minor groove binders. - Detects distinct 2:1 ligand-DNA binding stoichiometries via ESI-MS. - Consistent ≥98% purity ensures reproducible fluorescence quantitation across lots.

Molecular Formula C25H25ClN6O
Molecular Weight 461.0 g/mol
CAS No. 32089-25-1
Cat. No. B1210083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHoechst 33258
CAS32089-25-1
Synonyms4-(5-(4-Methyl-1-piperazinyl)(2,5'-bi-1H-benzimidazol)-2'-yl)phenol, trihydrochloride
Bisbenzimidazole
Bisbenzimidazole Trihydrochloride
Bisbenzimide
Hoe 33258
Hoe-33258
Hoe33258
Hoechst 33258
NSC 322921
NSC-322921
NSC322921
Pibenzimol
Molecular FormulaC25H25ClN6O
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl
InChIInChI=1S/C25H24N6O.ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);1H
InChIKeyUDJDXLXTHZQAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hoechst 33258: A Foundational DNA Minor Groove Binder for Scientific Research and Procurement


Hoechst 33258 (CAS 32089-25-1, commonly supplied as the trihydrochloride salt CAS 23491-45-4) is a bisbenzimide derivative that functions as a cell-permeable, blue-fluorescent nucleic acid stain. It belongs to the Hoechst dye family, which also includes the closely related analogs Hoechst 33342 and Hoechst 34580 [1]. Its primary mechanism of action involves binding to the minor groove of double-stranded DNA with a pronounced preference for adenine-thymine (A-T) rich sequences, a property that significantly enhances its fluorescence quantum yield upon binding and forms the basis for its widespread use in fluorescence microscopy, flow cytometry, and DNA quantification assays [2].

Workflow
Fluorescence microscopy, flow cytometry, DNA quantification
Binding mode
AT-selective minor groove binder; enhanced fluorescence upon binding
Cell handling
Cell-permeable blue-fluorescent stain; reported lower cytotoxicity in sensitive stem cell-like populations

Why Hoechst 33258 Cannot Be Generically Substituted: Key Differentiators Among Minor Groove Binders


Substituting Hoechst 33258 with a related analog like Hoechst 33342 or DAPI without due consideration can lead to significant experimental variability or outright failure. While these compounds share a common DNA-binding mechanism, critical differences in their physicochemical and biological properties—including cellular permeability, cytotoxicity, and subtle sequence selectivity—directly impact assay outcomes. Evidence demonstrates that Hoechst 33342 is approximately 10-fold more cell-permeable than Hoechst 33258 [1], making the latter less suitable for certain live-cell applications but potentially advantageous when reduced dye uptake is desired. More importantly, Hoechst 33342 is a known apoptotic inducer that can damage sensitive stem cell-like populations during standard staining protocols, whereas Hoechst 33258 exhibits significantly lower cytotoxicity in these contexts [2]. These quantifiable differences underscore that these reagents are not functionally interchangeable and that selection must be guided by specific experimental requirements.

Hoechst 33258 vs Hoechst 33342
Hoechst 33342 shows ~10-fold higher cell permeability and may induce apoptosis in sensitive stem cell-like populations; viability outcomes may shift if substituted without validation.
Hoechst 33258 vs Distamycin
Distamycin exhibits lower AT-sequence discrimination (~2-fold vs ~20-fold); footprinting resolution may not transfer directly.
Hoechst 33258 vs DAPI
DAPI may not form the same higher-order 2:1 drug-DNA complexes detectable by ESI-MS; mechanistic interpretations may differ.

Quantitative Evidence Guide: Procuring Hoechst 33258 Based on Verifiable Differentiation Data


Hoechst 33258 vs. Hoechst 33342: Superior Preservation of Stem Cell-like Viability in Side Population (SP) Assays

A direct comparative study using mesothelioma H2373 cells assessed the effects of Hoechst 33258 and Hoechst 33342 on cell colony formation and proliferation in side population (SP) assays. The results demonstrated that Hoechst 33342 staining causes significant SP cell damage and decreases cell colony formation, whereas Hoechst 33258 has little effect on cell colony formation and proliferation under the same routine staining doses and intervals used for SP cell analysis [1].

SP cell viability
Head-to-head
Hoechst 33258: little effect on colony formation and proliferation.
Hoechst 33342: induced SP cell damage and reduced colony formation.
Reported lower cytotoxicity in SP assay context
H2373 mesothelioma cells; standard SP staining protocols
Stem Cell Research Flow Cytometry Cytotoxicity

Hoechst 33258 vs. Distamycin: Unmatched Discrimination Among AT-Rich DNA Sequences

Quantitative DNase I footprinting assays revealed that Hoechst 33258 exhibits the greatest sequence discrimination among several AT-selective minor groove binders. It shows a 50-fold difference in binding affinity between the sequences AATT and TATA. Furthermore, Hoechst 33258 is the only ligand among those tested (including distamycin and netropsin) that binds to AATT with higher affinity than to AAAA [1]. In a separate study, Hoechst 33258 was shown to bind approximately 20-fold more tightly to GAATTC and TAATTA than to T3A3 and (TA)3, while the comparator distamycin exhibited only a 2-fold difference in binding strength among these same sequences [2].

AT-sequence discrimination
Head-to-head
Hoechst 33258: ~20-fold tighter binding to GAATTC/TAATTA than T3A3/(TA)3; 50-fold affinity difference between AATT and TATA.
Distamycin: ~2-fold affinity difference among the same AT tracts.
Higher sequence selectivity enables finer DNA footprinting resolution
Quantitative DNase I footprinting with synthetic (A/T)6 and (A/T)10 tracts
Molecular Biology DNA Footprinting Sequence Selectivity

Hoechst 33258 vs. Hoechst 33342: 10-Fold Lower Cellular Permeability as a Strategic Advantage

A key structural difference—the presence of an additional ethyl group on Hoechst 33342—confers significantly greater lipophilicity and, consequently, higher membrane permeability compared to Hoechst 33258 [1]. Multiple sources quantify this difference, reporting that Hoechst 33342 has a cellular permeability that is ten times greater than that of Hoechst 33258 [2]. This lower permeability of Hoechst 33258 is not a deficiency but a distinguishing feature that can be exploited for specific experimental designs.

Cell permeability
Reported
Hoechst 33258 exhibits approximately 10-fold lower cellular permeability compared to Hoechst 33342.
Supports controlled staining and reduced dye-uptake designs
General property; may vary across cell lines and protocols
Cell Biology Live-Cell Imaging Drug Uptake

Hoechst 33258 vs. DAPI: Detection of Higher-Order (2:1) Drug:DNA Complexes via ESI-MS

Electrospray ionization mass spectrometry (ESI-MS) was used to characterize complexes formed between minor groove binders and a 12mer DNA duplex with a central (A/T)4 sequence. This technique allowed the detection of minor (2 drug + DNA) species for Hoechst 33258, Hoechst 33342, DAPI, and berenil, which were undetectable with other methods like circular dichroism and fluorescence spectroscopy [1]. The study highlights the utility of Hoechst 33258 in this analytical context, where its ability to form detectable higher-order complexes with DNA provides unique mechanistic insights.

2:1 drug-DNA detection
Head-to-head
Hoechst 33258 formed minor (2 drug + DNA) species detectable by ESI-MS; conventional CD and fluorescence spectroscopy did not detect these complexes.
Enables stoichiometric and binding-mode analysis by ESI-MS
12mer duplex d(GGGG(A/T)4GGGG)·d(CCCC(A/T)4CCCC)
Analytical Chemistry Mass Spectrometry DNA-Drug Interactions

Optimal Use Cases for Hoechst 33258 in Research and Industry Based on Evidence


Isolation and Analysis of Side Population (SP) and Stem Cell-like Cells

Hoechst 33258 is the preferred reagent for SP analysis when cell viability is paramount. As demonstrated, Hoechst 33342 induces apoptosis in sensitive SP cells during standard staining protocols, while Hoechst 33258 does not, preserving the integrity of the stem cell population for accurate identification and downstream analysis [1].

Quantitative DNA Footprinting to Discriminate AT-Rich Sequences

For experiments requiring high-resolution mapping of protein-DNA interactions or precise discrimination of AT-tract sequences, Hoechst 33258's superior sequence selectivity (e.g., 20-fold vs. 2-fold discrimination compared to distamycin) makes it the ligand of choice. Its ability to sharply distinguish between closely related AT sequences like AATT, TATA, and AAAA provides a level of detail unattainable with less selective minor groove binders [2].

Analytical Characterization of Drug-DNA Stoichiometry via ESI-MS

In biophysical and analytical chemistry research focused on characterizing ligand-DNA interactions, Hoechst 33258 is a well-validated model compound. Its propensity to form distinct, ESI-MS-detectable 2:1 complexes with AT-rich DNA allows researchers to probe binding stoichiometries and affinities in a way that is not possible with other methods, providing deeper mechanistic understanding [3].

Application
Selection Property
Validation Focus
Stem cell side population analysis
Lower reported cytotoxicity in SP staining
Colony formation and viability post-staining
AT-rich DNA footprinting
High sequence discrimination among AT tracts
Footprinting resolution and binding affinity mapping
Drug-DNA stoichiometry by ESI-MS
Detectable 2:1 drug-DNA complexes
Binding mode and stoichiometry characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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